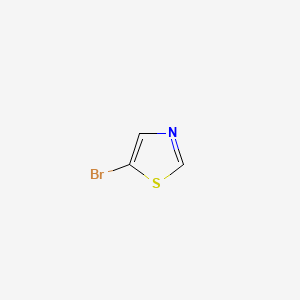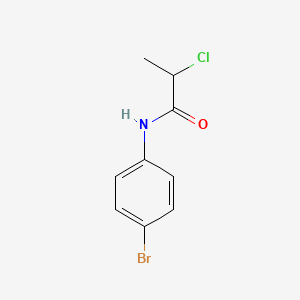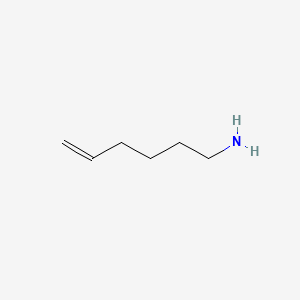
5-Bromthiazol
Übersicht
Beschreibung
5-Bromothiazole is a monobromothiazole, which can be prepared via treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
5-Bromthiazol: wird häufig als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet . Seine Brom- und Thiazol-Funktionsgruppen machen es zu einem wertvollen Vorläufer bei der Konstruktion komplexer Moleküle für medizinische Zwecke. So kann es beispielsweise zur Synthese von Molekülen mit potenziellen antibakteriellen und antifungalen Eigenschaften verwendet werden .
Materialwissenschaften
Im Bereich der Materialwissenschaften wurden This compound-Derivate auf ihr Potenzial als Endocannabinoid-Hydrolase-MAGL-Inhibitoren untersucht . Diese Inhibitoren sind aufgrund ihres therapeutischen Potenzials bei der Behandlung von Schmerzen, neuroinflammatorischen Erkrankungen und bestimmten Krebsarten von Bedeutung.
Landwirtschaft
Obwohl direkte Anwendungen von this compound in der Landwirtschaft nicht umfassend dokumentiert sind, werden verwandte Verbindungen zur Bekämpfung von bakteriellen Krankheiten bei Nutzpflanzen eingesetzt . Als strukturelles Analogon könnte this compound für ähnliche Anwendungen untersucht werden und möglicherweise neue Möglichkeiten für den Pflanzenschutz bieten.
Umweltanwendungen
This compound kann Umweltanwendungen haben, insbesondere im Studium von mikrobiellen Gemeinschaften und biogeochemischen Kreisläufen . Seine Derivate könnten verwendet werden, um Umweltprozesse zu verfolgen oder als Marker in ökologischen Studien.
Chemische Synthese
This compound: dient als vielseitiger Baustein in der chemischen Synthese, der bei der Herstellung von Farbstoffen, Agrochemikalien und anderen Industriechemikalien verwendet wird . Seine Reaktivität ermöglicht die Einführung von Brom- und Thiazol-Resten in verschiedene Moleküle und erweitert das Repertoire der synthetischen Chemie.
Industrielle Anwendungen
In industriellen Umgebungen wird This compound aufgrund seiner Stabilität und Reaktivität als Leistungsmaterial eingesetzt . Es kann bei der Herstellung von Produkten verwendet werden, die bestimmte chemische Eigenschaften erfordern, die durch den Thiazolring vermittelt werden.
Safety and Hazards
Wirkmechanismus
Target of Action
5-Bromothiazole is a derivative of thiazole, a five-membered heteroaromatic ring . Thiazole derivatives have been reported to inhibit BRAF kinase activity, which plays a crucial role in stimulating cell division . They also act as potent and selective inhibitors of cyclin-dependent kinases Cdk2, Cdk7, and Cdk9 .
Mode of Action
The mode of action of 5-Bromothiazole involves its interaction with these targets, leading to the inhibition of their activities . This inhibition disrupts the normal cell division process, potentially leading to the death of rapidly dividing cells .
Biochemical Pathways
The biochemical pathways affected by 5-Bromothiazole are primarily those involved in cell division and growth . By inhibiting key enzymes in these pathways, 5-Bromothiazole can disrupt normal cellular processes and lead to cell death .
Pharmacokinetics
Like other thiazole derivatives, it is expected to have good bioavailability .
Result of Action
The result of 5-Bromothiazole’s action at the molecular and cellular level is the disruption of normal cell division and growth processes . This can lead to the death of rapidly dividing cells, making 5-Bromothiazole a potential candidate for antitumor therapies .
Action Environment
The action of 5-Bromothiazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . .
Biochemische Analyse
Biochemical Properties
5-Bromothiazole plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical intermediates and performance materials . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can affect the metabolic pathways of other compounds.
Cellular Effects
5-Bromothiazole has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that 5-Bromothiazole can induce cytotoxic effects in certain cancer cell lines, thereby inhibiting cell proliferation . Additionally, it has been observed to modulate the expression of genes involved in apoptosis and cell cycle regulation.
Molecular Mechanism
The molecular mechanism of 5-Bromothiazole involves its interaction with specific biomolecules at the molecular level. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions . This binding can result in changes in gene expression, particularly those genes involved in metabolic pathways and cellular stress responses. The compound’s ability to form stable complexes with proteins also contributes to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromothiazole can change over time. The compound is known to be relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that 5-Bromothiazole can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in in vitro models.
Dosage Effects in Animal Models
The effects of 5-Bromothiazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in preclinical studies.
Metabolic Pathways
5-Bromothiazole is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other metabolic enzymes, affecting the overall metabolic flux and levels of specific metabolites in the body.
Transport and Distribution
Within cells and tissues, 5-Bromothiazole is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . The compound’s distribution is also influenced by its binding to plasma proteins, which can affect its bioavailability and localization within different tissues.
Subcellular Localization
The subcellular localization of 5-Bromothiazole is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can exert its effects on gene expression and enzyme activity . Post-translational modifications, such as phosphorylation, can also influence its targeting to specific cellular compartments, thereby modulating its biochemical activity.
Eigenschaften
IUPAC Name |
5-bromo-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNS/c4-3-1-5-2-6-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUPYMSVAPQXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338053 | |
| Record name | 5-Bromothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-55-7 | |
| Record name | 5-Bromothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 5-Bromothiazole?
A1: 5-Bromothiazole is a five-membered aromatic ring compound containing a sulfur and a nitrogen atom. Its molecular formula is C3H2BrNS, and its molecular weight is 178.04 g/mol [, , ]. Unfortunately, detailed spectroscopic data was not readily available in the provided research articles.
Q2: How is 5-Bromothiazole synthesized?
A2: While various synthetic approaches exist, one common method involves sequential bromination and debromination reactions. Researchers have successfully synthesized 5-Bromothiazole without using elemental bromine, making the process safer and more environmentally friendly [].
Q3: What makes 5-Bromothiazole useful in organic synthesis?
A3: The bromine atom in 5-Bromothiazole serves as a useful handle for further functionalization. For example, it readily undergoes halogen-metal exchange reactions to form thiazolyllithium compounds. These intermediates can be further transformed into thiazole-5-carboxylic acid, a valuable building block for more complex molecules []. Additionally, palladium-catalyzed reactions allow for the introduction of ethynyl groups at the 5-position of the thiazole ring [].
Q4: Are there any specific applications of 5-Bromothiazole derivatives in medicinal chemistry?
A4: Yes, 5-Bromothiazole is a valuable scaffold in drug discovery. For example, a derivative containing a 5-bromothiazole structure has shown potential as a dipeptidyl peptidase-IV inhibitor, which is relevant for developing new diabetes treatments []. Additionally, a rhodamine-based fluorescent sensor incorporating 2-amino-5-bromothiazole has been developed for the selective and sensitive detection of mercury ions in aqueous solutions [].
Q5: Have any studies explored the structure-activity relationships (SAR) of 5-Bromothiazole derivatives?
A5: Although specific SAR studies for 5-Bromothiazole itself weren't detailed in the provided articles, research on similar thiazole derivatives suggests that modifying the substituents on the thiazole ring can significantly impact their biological activity, potency, and selectivity. For instance, incorporating a triphenylamino chromophore into asymmetrical and symmetrical thiazole-based aromatic heterocyclic compounds led to tunable electronic properties and fluorescent characteristics, with potential applications in materials science [].
Q6: Are there any known challenges or limitations associated with using 5-Bromothiazole?
A6: One study observed an unexpected outcome during the synthesis of thiozoles using dibromoacetyl benzene derivatives. Instead of obtaining the anticipated 2-amino-4-aryl-5-bromothiazoles, the reaction yielded 2-amino-4-arylthiazoles. This finding highlights the importance of carefully considering reaction conditions and potential side reactions when working with 5-Bromothiazole derivatives [].
Q7: Has 5-Bromothiazole been studied in any biological contexts?
A7: While not directly focused on human health, one study investigated the effects of 2-n-butyramido-5-bromothiazole on the growth and yield of spring cereals under field conditions []. Another study examined the impact of 2-n-butyramido-5-bromothiazole on the leaf area of spring wheat in pot experiments []. These studies highlight the diverse applications of 5-Bromothiazole derivatives beyond medicinal chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















